Reactivity Ratio Differential: Chloromethylthiirane (CMT) vs. Epichlorohydrin (ECH) in Rare-Earth Catalyzed Copolymerization
In rare-earth coordination copolymerization with epichlorohydrin, chloromethylthiirane (CMT) exhibits markedly higher reactivity, as quantified by reactivity ratios. The reactivity ratio r₁ (CMT) is 0.22, while r₂ (ECH) is 0.097, indicating that CMT incorporates into the copolymer chain approximately 2.3-fold more readily than ECH [1]. This differential reactivity drives the formation of alternate-rich copolymers with relatively high molecular weight (intrinsic viscosity [η] = 0.16 dL/g) in high yield (~60%) under Nd(acac)₃-Al(i-Bu)₃ catalysis [1].
| Evidence Dimension | Reactivity ratio (r) in copolymerization |
|---|---|
| Target Compound Data | r₁ (CMT) = 0.22 |
| Comparator Or Baseline | Epichlorohydrin (ECH): r₂ = 0.097 |
| Quantified Difference | CMT reactivity ratio is 2.27× higher than ECH |
| Conditions | Copolymerization with Nd(acac)₃-Al(i-Bu)₃ rare earth coordination catalyst; reactivity ratios determined from sulfur content via oxygen combustion method |
Why This Matters
Procurement of CMT over ECH is essential for synthesizing alternate-rich copolymers with controlled sequence distribution; substituting ECH alters the monomer incorporation rate and final copolymer architecture.
- [1] Sun, W. L., et al. (1996). Studies on the copolymerization of chloromethylthiirane with epichlorohydrin by rare-earth coordination catalysts. Chemical Journal of Chinese Universities (Gaodeng Xuexiao Huaxue Xuebao), 17(10), 1638-1643. View Source
